

# Molecular formula C8H18N2O4PtS Spiroplatin characteristics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Spiroplatin |           |
| Cat. No.:            | B1619557    | Get Quote |

# In-Depth Technical Guide to Spiroplatin (C8H18N2O4PtS)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Spiroplatin**, with the molecular formula C8H18N2O4PtS, is a platinum-based antineoplastic agent that has been investigated for its potential in cancer therapy. Like other platinum-containing drugs, its primary mechanism of action involves the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This technical guide provides a comprehensive overview of **Spiroplatin**'s characteristics, including its synthesis, physicochemical properties, and available pharmacokinetic data. Detailed experimental methodologies for the synthesis and analysis of platinum-based compounds are presented, alongside a discussion of the cellular response to platinum-induced DNA damage. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

## Introduction

**Spiroplatin** (also known as TNO-6) is a second-generation platinum analog developed with the aim of improving upon the therapeutic index of cisplatin, particularly by reducing its dose-limiting nephrotoxicity. Its chemical structure features a spirocyclic diamine ligand, which was



intended to modulate its reactivity and biological properties. Despite initial promise, clinical trials revealed significant and unpredictable renal toxicity, which ultimately led to the discontinuation of its development.[1] Nevertheless, the study of **Spiroplatin** provides valuable insights into the structure-activity relationships of platinum-based anticancer agents.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Spiroplatin** is presented in Table 1.

Table 1: Physicochemical Properties of Spiroplatin

| Property          | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| Molecular Formula | C8H18N2O4PtS                                                                          |
| Molecular Weight  | 433.39 g/mol                                                                          |
| Synonyms          | TNO-6, NSC-311056, (1,1-cyclohexanedimethanamine-N,N')(sulfato(2-)-O,O')-platinum(II) |
| Appearance        | Not explicitly stated in provided results                                             |
| Solubility        | Not explicitly stated in provided results                                             |
| CAS Number        | 74790-08-2                                                                            |

# **Synthesis**

A reported synthetic route for **Spiroplatin** is as follows:

# **Experimental Protocol: Synthesis of Spiroplatin**

Step 1: Synthesis of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II)

Dissolve 1,1-di(aminomethyl)cyclohexane in water.



- Add an aqueous solution of potassium iodide and potassium tetrachloroplatinate (K2PtCl4) to the solution from step 1.
- The reaction yields a precipitate of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II).
- Isolate the precipitate by filtration and wash with water.

#### Step 2: Synthesis of Spiroplatin

- Treat the cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II) intermediate with silver sulfate (Ag2SO4).
- This reaction results in the formation of Spiroplatin.
- Further purification steps may be required to obtain the final product of high purity.[2]



Click to download full resolution via product page

Caption: Workflow of a typical in vivo xenograft study.



### **Clinical Trials**

Phase I clinical trials of **Spiroplatin** established a recommended dose of 30 mg/m<sup>2</sup> administered as a 4-hour infusion every 3 weeks. H[3]owever, a multicenter phase II study was prematurely stopped due to a lack of significant antitumor activity and the occurrence of severe and unpredictable renal toxicity. T[1]he study reported responses in only three patients (one each with renal cell carcinoma, ovarian carcinoma, and malignant melanoma). T[1]he dose-limiting toxicities were myelosuppression and nephrotoxicity.

## Conclusion

**Spiroplatin** represents an important case study in the development of platinum-based anticancer drugs. While it did not achieve clinical success due to its toxicity profile, the research conducted on this compound has contributed to a deeper understanding of the structure-activity and structure-toxicity relationships of this class of agents. The methodologies and insights gained from the study of **Spiroplatin** continue to inform the design of new and improved metal-based therapeutics with enhanced efficacy and reduced side effects. Further investigation into the specific signaling pathways affected by **Spiroplatin**-DNA adducts could yet reveal novel targets for therapeutic intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Multicenter phase II study of spiroplatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monofunctional Platinum-DNA Adducts are Strong Inhibitors of Transcription and Substrates for Nucleotide Excision Repair in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of spiroplatin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula C8H18N2O4PtS Spiroplatin characteristics]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1619557#molecular-formula-c8h18n2o4pts-spiroplatin-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com